8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane
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Overview
Description
8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a pyridine ring and an azaspirodecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane typically involves the reaction of a pyridine derivative with an azaspirodecane precursor. One common method involves the use of 2-chloropyrimidine and 8-(4-piperazin-1-ylbutyl)-8-azaspiro[4.5]decane-7,9-dione in an inert polar solvent such as chloroform, ethanol, propanol, butanol, or dimethylformamide. The reaction is carried out at temperatures ranging from 50°C to 150°C, preferably between 80°C and 120°C, in the presence of an acid-binding agent or a basic reagent like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the spirocyclic structure.
Scientific Research Applications
8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anxiolytic agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Known for its activity as a delta opioid receptor agonist.
8-(4-(4-Pyrimidin-2-yl-1-piperazinyl)-butyl)-8-azaspiro[4.5]decane-7,9-dione: Used in the synthesis of buspirone hydrochloride, an anxiolytic agent.
1-Oxa-8-azaspiro[4.5]decane: Investigated for its potential as a fatty acid amide hydrolase inhibitor.
Uniqueness
8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane is unique due to its specific structural features, which confer distinct chemical and biological properties. Its spirocyclic structure and the presence of both pyridine and azaspirodecane moieties make it a versatile compound for various applications.
Properties
Molecular Formula |
C13H20N3+ |
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Molecular Weight |
218.32 g/mol |
IUPAC Name |
8-pyridin-2-yl-8-aza-5-azoniaspiro[4.5]decane |
InChI |
InChI=1S/C13H20N3/c1-2-6-14-13(5-1)15-7-11-16(12-8-15)9-3-4-10-16/h1-2,5-6H,3-4,7-12H2/q+1 |
InChI Key |
PDWBQXNXHUPCCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+]2(C1)CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
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